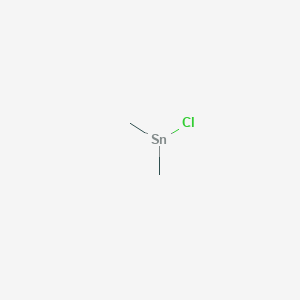
Dimethylzinnchlorid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylzinnchlorid, also known as dimethylzinc, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid that is highly reactive and has a characteristic garlic-like odor. This compound is primarily used in organic synthesis as a reagent and catalyst.
Métodos De Preparación
Dimethylzinnchlorid can be synthesized through several methods. One common method involves the reaction of zinc with methyl iodide. The reaction is typically carried out at elevated temperatures, and sodium is often used to assist the reaction:
[ 2 \text{Zn} + 2 \text{CH}_3\text{I} \rightarrow \text{Zn(CH}_3\text{)}_2 + \text{ZnI}_2 ]
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Dimethylzinnchlorid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common reagents used in these reactions include halogens, acids, and other organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethylzinnchlorid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is used in the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals and other medical compounds.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethylzinnchlorid involves its ability to donate methyl groups to other molecules. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Dimethylzinnchlorid is similar to other organozinc compounds, such as diethylzinc and dimethylcadmium. it is unique in its reactivity and applications. For example, this compound is more volatile and reactive than diethylzinc, making it suitable for different types of reactions. Dimethylcadmium, on the other hand, is highly toxic and less commonly used.
Similar compounds include:
- Diethylzinc
- Dimethylcadmium
- Dimethylmercury
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and reactivity in organic synthesis.
Propiedades
Número CAS |
41079-92-9 |
|---|---|
Fórmula molecular |
C2H6ClSn |
Peso molecular |
184.23 g/mol |
InChI |
InChI=1S/2CH3.ClH.Sn/h2*1H3;1H;/q;;;+1/p-1 |
Clave InChI |
CZRDZAGTSCUWNG-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


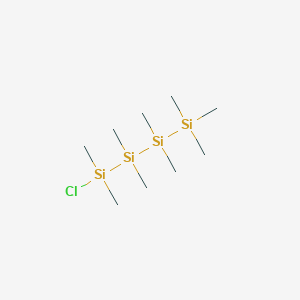
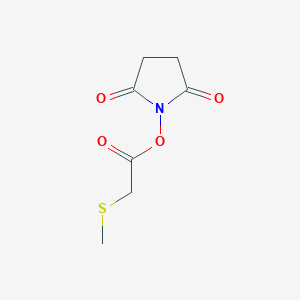

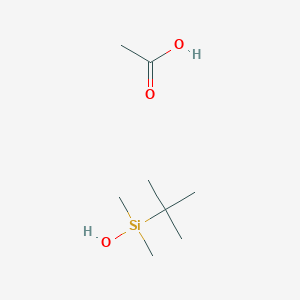

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
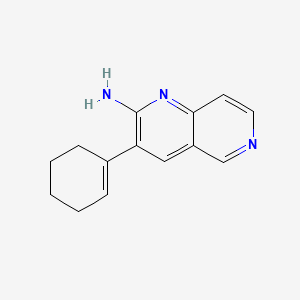


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
